3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-Pentan-3-ylbicyclo[111]pentane-1-carboxylic acid is an organic compound belonging to the bicyclo[111]pentane family This compound is characterized by its unique bicyclic structure, which consists of three interconnected carbon rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core.
Functionalization: The core structure is then functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition, which allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day .
Chemical Reactions Analysis
Types of Reactions
3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, esters, and amides.
Scientific Research Applications
3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its pentan-3-yl substituent, which imparts distinct chemical and physical properties compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-8(4-2)10-5-11(6-10,7-10)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABJBGIRCBVLDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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